Di-tert-butyl (pyridin-3-yl)methyl phosphate
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Overview
Description
Di-tert-butyl (pyridin-3-yl)methyl phosphate is an organic compound that features a pyridine ring substituted with a di-tert-butyl phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl (pyridin-3-yl)methyl phosphate can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 2,6-bis(chloromethyl)pyridine with di-tert-butyl phosphine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methanol at elevated temperatures (around 45°C) for a couple of days. After the reaction, the product is isolated by evaporating the solvent and purifying the residue using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (pyridin-3-yl)methyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Di-tert-butyl (pyridin-3-yl)methyl phosphate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism by which di-tert-butyl (pyridin-3-yl)methyl phosphate exerts its effects involves its interaction with molecular targets through its phosphate and pyridine groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(di-tert-butylphosphinomethyl)pyridine: Similar structure but with two phosphine groups.
2,6-Di-tert-butyl-4-methylpyridine: Similar steric hindrance but different functional groups.
3,5-Bis(di-tert-butyl-9H-carbazol-9-yl)phenyl (pyridin-4-yl)methanone: Similar pyridine core but different substituents.
Uniqueness
Di-tert-butyl (pyridin-3-yl)methyl phosphate is unique due to its specific combination of a pyridine ring and a di-tert-butyl phosphate group. This combination imparts distinct chemical properties, such as steric hindrance and electronic effects, making it valuable in various applications.
Properties
CAS No. |
820208-43-3 |
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Molecular Formula |
C14H24NO4P |
Molecular Weight |
301.32 g/mol |
IUPAC Name |
ditert-butyl pyridin-3-ylmethyl phosphate |
InChI |
InChI=1S/C14H24NO4P/c1-13(2,3)18-20(16,19-14(4,5)6)17-11-12-8-7-9-15-10-12/h7-10H,11H2,1-6H3 |
InChI Key |
VHEUBZXSSQAILU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OP(=O)(OCC1=CN=CC=C1)OC(C)(C)C |
Origin of Product |
United States |
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